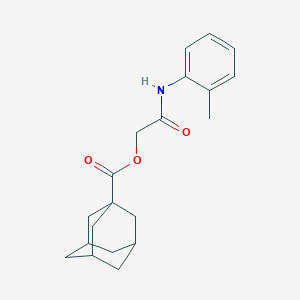
2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate is a chemical compound that belongs to the class of adamantane derivatives. It is a white crystalline powder with a molecular formula of C23H29NO3 and a molecular weight of 371.48 g/mol. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The exact mechanism of action of 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate. One area of interest is the development of new drug delivery systems based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is also potential for the development of new synthetic routes for the production of this compound, which could lead to improvements in yield and purity.
Synthesemethoden
The synthesis of 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate can be achieved through a multi-step process. The first step involves the reaction of 1-adamantanol with ethyl chloroformate to form 1-adamantyl ethyl carbonate. This intermediate is then reacted with 2-aminotoluene to yield the final product, 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate. The overall yield of this process is around 60%.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential use as a drug delivery system for various therapeutic agents.
Eigenschaften
Produktname |
2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate |
|---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
[2-(2-methylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C20H25NO3/c1-13-4-2-3-5-17(13)21-18(22)12-24-19(23)20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H,21,22) |
InChI-Schlüssel |
ZSNTXJWRMPMAJV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)
![3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305605.png)

![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305609.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305611.png)
![N-(2-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305612.png)
![N-benzyl-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305615.png)